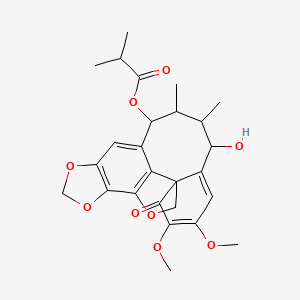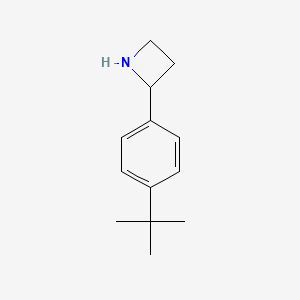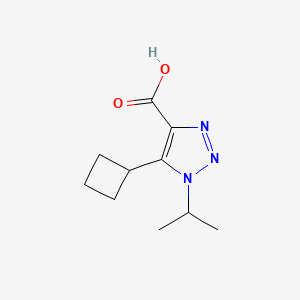
LongipedlignanI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LongipedlignanI is a naturally occurring lignan, a type of polyphenolic compound found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanI typically involves the oxidative coupling of two phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ceric ammonium nitrate can be employed to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical or enzymatic methods, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
LongipedlignanI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate, and laccase enzymes.
Reduction: Sodium borohydride and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted lignans with modified biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that LongipedlignanI can inhibit the growth of cancer cells and reduce oxidative stress.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Wirkmechanismus
The mechanism of action of LongipedlignanI involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
LongipedlignanI can be compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits estrogenic activity and potential anticancer effects.
Pinoresinol: Demonstrates antimicrobial and antioxidant activities.
Compared to these lignans, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H30O9 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylpropanoate |
InChI |
InChI=1S/C26H30O9/c1-11(2)25(29)35-20-13(4)12(3)19(27)15-8-16(30-5)22(31-6)24(28)26(15)9-32-23-18(26)14(20)7-17-21(23)34-10-33-17/h7-8,11-13,19-20,27H,9-10H2,1-6H3 |
InChI-Schlüssel |
SZXOSAPUUNDADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
![4-{[(2-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13305965.png)
![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)


![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)


![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
